2-(2-Methylpentyl)cyclopentan-1-one
Description
2-(2-Methylpentyl)cyclopentan-1-one is a cyclopentanone derivative with a branched 2-methylpentyl substituent at the 2-position of the ketone ring. Cyclopentanones are valued for their stability and versatility, with substituent variations influencing physical, chemical, and biological properties .
Properties
CAS No. |
63141-40-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(2-methylpentyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-5-9(2)8-10-6-4-7-11(10)12/h9-10H,3-8H2,1-2H3 |
InChI Key |
CAJHDRRXWMXTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC1CCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Branching and Chain Length
2-Pentylcyclopentan-1-one
- Structure : Straight pentyl chain at the 2-position.
- Properties : Exhibits a floral, jasmine-like odor, making it a common fragrance ingredient .
- Key Difference : The absence of branching in the pentyl group increases volatility compared to branched analogs like 2-(2-methylpentyl)cyclopentan-1-one.
3-Methyl-2-pentylcyclopentan-1-one
- Structure : Methyl group at the 3-position and pentyl at the 2-position.
- Research Findings : Reviewed by the Research Institute for Fragrance Materials (RIFM) for safety in consumer products .
- Key Difference : The additional methyl group may enhance steric hindrance, affecting reactivity and solubility compared to this compound.
Unsaturated and Functionalized Derivatives
2-Heptylidenecyclopentan-1-one
- Structure : Heptylidene (unsaturated C7) substituent.
- Regulatory Status : Subject to IFRA usage limits due to safety assessments .
2-(3-Methylbut-2-enyl)cyclopentan-1-one
- Structure: Isoprenoid-derived substituent with a double bond.
- Applications: Likely used in fragrances for green, fruity notes. CAS 2520-60-7 .
- Key Difference : The double bond introduces reactivity (e.g., oxidation susceptibility) absent in this compound.
Aromatic and Halogenated Derivatives
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one
- Structure : Aromatic ring with a trifluoromethyl group.
- Properties : Molecular weight 228.21; used in pharmaceutical intermediates .
- Key Difference : The electron-withdrawing CF₃ group alters electronic properties, enhancing resistance to nucleophilic attack compared to aliphatic substituents.
2-(2-Fluoroethyl)cyclopentan-1-one
Data Table: Comparative Analysis
*Hypothetical data inferred from analogs.
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